molecular formula C24H20Cl2N2OS2 B12036294 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12036294
M. Wt: 487.5 g/mol
InChI Key: LAJOYDRPVPCMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a fused benzothiophene-pyrimidine core. The compound features a 3,4-dichlorobenzylsulfanyl group at position 2 and a 4-methylphenyl substituent at position 3. Thienopyrimidines are synthesized via cyclization reactions involving heteroaromatic precursors, as demonstrated in studies where o-aminonitriles or o-aminoesters undergo annelation with reagents like formamide or carbon disulfide .

Properties

Molecular Formula

C24H20Cl2N2OS2

Molecular Weight

487.5 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H20Cl2N2OS2/c1-14-6-9-16(10-7-14)28-23(29)21-17-4-2-3-5-20(17)31-22(21)27-24(28)30-13-15-8-11-18(25)19(26)12-15/h6-12H,2-5,13H2,1H3

InChI Key

LAJOYDRPVPCMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=C(C=C4)Cl)Cl)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzothieno Pyrimidinone Core: This step typically involves the cyclization of a suitable thieno compound with a pyrimidine derivative under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where a dichlorobenzyl halide reacts with the thiol group of the benzothieno pyrimidinone core.

    Introduction of the Methylphenyl Group: This step involves the Friedel-Crafts alkylation reaction where a methylphenyl halide reacts with the benzothieno pyrimidinone core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Sulfide Group Reactivity

The sulfanyl (-S-) linker exhibits nucleophilic substitution and redox transformations:

Reaction TypeReagents/ConditionsProductsSupporting Evidence
Nucleophilic substitution Alkyl halides (R-X) in DMF, 60–80°CThioether derivatives via S-alkylation Observed in analogous benzothienopyrimidines
Oxidation H₂O₂ (30%) in acetic acid, RTSulfoxide (S=O) or sulfone (O=S=O) derivativesConfirmed in structurally related pyrimidines
Reduction Zn/HCl or LiAlH₄ in THFDesulfurized products (C-S bond cleavage) Reported for thieno[2,3-d]pyrimidines

Pyrimidine Ring Modifications

The pyrimidin-4(3H)-one core undergoes electrophilic and cyclocondensation reactions:

Reaction SiteReagentsProductsKey Findings
C-2 position POCl₃, 110°C4-chloropyrimidine intermediate Chlorination enhances reactivity for cross-couplings
C-4 carbonyl Hydrazines (NH₂NH₂) in ethanolHydrazone derivatives Confirmed via Mannich base analog studies
Annulation Acetyl chloride/AlCl₃Fused tricyclic systems Demonstrated in thieno[2,3-d]pyrimidines

Dichlorobenzyl Group Transformations

The 3,4-dichlorobenzyl substituent participates in:

ReactionConditionsOutcomeReferences
Dechlorination Pd/C, H₂ (1 atm), EtOHBenzyl group with reduced Cl substituents Observed in similar aryl chlorides
Nucleophilic aromatic substitution NaOH (10%), 120°CHydroxyl or alkoxy derivatives Limited reactivity due to deactivating Cl groups

Tetrahydrobenzothiophene Functionalization

The saturated 5,6,7,8-tetrahydro system enables:

ProcessMethodologyResultsNotes
Dehydrogenation DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)Aromatic benzothiophene derivativesRequires anhydrous conditions
Epoxidation mCPBA (meta-chloroperbenzoic acid)Epoxide at C5-C6 positionStereochemistry depends on reaction solvent

Cross-Coupling Reactions

The compound serves as a substrate for modern catalytic methods:

Reaction TypeCatalystsApplicationsData Sources
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Biaryl hybrids at C-2 position Benchmark for pyrimidine couplings
Sonogashira CuI, PdCl₂(PPh₃)₂Alkynylated analogsConfirmed in naphthyridine systems

Mechanistic Insights

  • Sulfide oxidation follows a radical pathway in polar protic solvents, yielding sulfoxides as primary products.

  • Electrophilic substitution on the pyrimidine ring occurs preferentially at C-2 due to electron-withdrawing effects of the carbonyl group .

  • Dechlorination of the benzyl group proceeds via a catalytic hydrogenation mechanism, retaining the sulfide linkage .

Comparative Reactivity Table

Key differences from related analogs:

CompoundSulfide ReactivityPyrimidine ReactivityReference
2-[(2,4-Dichlorobenzyl)sulfanyl] analogFaster oxidation kineticsReduced electrophilic substitution
3-Methyl-2-[(4-methylbenzyl)sulfanyl] analogLower nucleophilicity at SEnhanced C-4 carbonyl reactivity
6-Methyl-5,6,7,8-tetrahydronaphthyridine analogStable under basic conditionsSusceptible to ring-opening

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not well-documented. it is likely to interact with biological molecules through its sulfur and aromatic groups, potentially inhibiting or modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous thienopyrimidine derivatives, focusing on substituents, physicochemical properties, and reported activities.

Compound Name (Substituents) Molecular Weight XLogP3 Key Structural Differences Biological Activity/Notes References
Target Compound : 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-... 468.63* - - 3,4-Dichlorobenzylsulfanyl
- 4-Methylphenyl
Antimicrobial activity inferred from structural class
3-(4-Methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-... () - - - 4-Methoxyphenyl
- 3-Trifluoromethylbenzylsulfanyl
Higher electron-withdrawing effect from -CF₃ may enhance stability or target interaction
2-[(2,6-Dichlorobenzyl)sulfanyl]-3-methyl-... () 411.4 5.8 - 2,6-Dichlorobenzylsulfanyl
- Methyl group at position 3
Higher lipophilicity (XLogP3 = 5.8) suggests improved membrane permeability
2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-... () - - - 4-Bromobenzylsulfanyl
- Ethyl group at position 3
Bromine’s polarizability may strengthen halogen bonding in biological targets
2-[(Naphthalen-1-ylmethyl)sulfanyl]-3-(4-methylphenyl)-... () 468.63 - - Bulky naphthylmethylsulfanyl
- 4-Methylphenyl
Increased molecular weight and steric hindrance could reduce solubility
2-({2-[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-allyl-7-methyl-... () 531.73 - - Complex pyrrole-oxoethylsulfanyl
- Allyl and methyl groups
Multisubstituted structure may confer unique binding modes but complicate synthesis

* Molecular weight calculated based on the formula C₂₈H₂₄Cl₂N₂OS₂ (assuming structural similarity to ).

Key Observations:

Substituent Effects: Chlorine vs. Bromine: The target compound’s 3,4-dichlorobenzyl group offers a balance of lipophilicity and electronic effects compared to the 4-bromobenzyl group in , which may exhibit stronger halogen bonding. Trifluoromethyl vs. Steric Bulk: The naphthyl group in increases steric hindrance, likely reducing solubility compared to the target compound’s smaller dichlorobenzyl group.

Physicochemical Properties :

  • Lipophilicity (XLogP3) ranges from 5.8 in to higher values in bulkier derivatives (e.g., ). The target compound’s XLogP3 is expected to be moderate, favoring membrane permeability without excessive hydrophobicity.
  • Molecular weights vary significantly (411.4–531.73), with higher values correlating to reduced solubility.

The dichloro configuration may offer synergistic effects in target binding.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution reactions. For example, a mixture of 2-mercapto precursors (e.g., tetrahydrobenzothienopyrimidinone derivatives) and substituted benzyl halides (e.g., 3,4-dichlorobenzyl chloride) is stirred in dry acetone with anhydrous K₂CO₃ as a base. Reaction times typically range from 3–6 hours at room temperature, yielding 68–74% after crystallization . Solvent choice (e.g., acetone vs. ethanol) and stoichiometric ratios (1:1 molar ratio of thiol to halide) are critical for minimizing side products.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR to identify substituents (e.g., dichlorobenzyl sulfanyl groups) and aromatic protons .
  • IR spectroscopy : Peaks at 1646 cm1^{-1} (C=O) and 1092 cm1^{-1} (C=S) confirm functional groups .
  • Elemental analysis : Validation of molecular formula (e.g., C₂₂H₁₆Cl₂N₂OS₂) .

Q. What are the solubility profiles of this compound in common solvents?

Solubility is typically assessed via gravimetric methods. The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in acetone. Preferential solubility in DMSO (≥10 mg/mL) is noted for biological assays .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Purity ≥95% is required for in vitro studies. Techniques include:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) as mobile phase, visualized under UV light .

Q. What are the key safety considerations for handling this compound?

  • Toxicity : Predicted hepatotoxicity via in silico tools (e.g., ProTox-II).
  • Protective measures : Use of fume hoods, nitrile gloves, and waste disposal protocols for halogenated solvents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in analogs of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths (e.g., C–S = 1.76–1.82 Å) and dihedral angles. For example, a crystal structure of a related compound (R-factor = 0.069, wR-factor = 0.194) confirmed the tetrahedral geometry around sulfur and planarity of the pyrimidinone ring . Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

Q. What in silico strategies predict the compound’s biological targets and binding affinity?

Molecular docking (e.g., AutoDock Vina) against cyclooxygenase-2 (COX-2) or kinases can prioritize targets. A study of a structurally similar compound showed a docking score of −9.2 kcal/mol with COX-2, correlating with anti-inflammatory activity . Pharmacophore models should include hydrogen-bond acceptors (pyrimidinone carbonyl) and hydrophobic clusters (dichlorobenzyl group) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic substitution of the 3-(4-methylphenyl) and dichlorobenzyl groups is key. For example:

  • Electron-withdrawing groups (e.g., nitro at the benzyl position) enhance COX-2 inhibition .
  • Bulkier substituents (e.g., isopropyl instead of methyl) reduce metabolic clearance in hepatic microsome assays .

Q. What experimental designs address contradictions in pharmacological data across studies?

  • Dose-response curves : Use non-linear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
  • Positive controls : Include indomethacin for anti-inflammatory assays to validate assay sensitivity .
  • Replication : Split-plot designs with four replicates per condition to account for batch variability .

Q. How are metabolic stability and cytochrome P450 interactions evaluated?

  • Liver microsome assays : Incubate the compound (10 µM) with NADPH in human liver microsomes (37°C, 30 min). Analyze via LC-MS for parent compound depletion .
  • CYP inhibition : Fluorescent probes (e.g., CYP3A4) assess competitive inhibition at IC₅₀ < 10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.